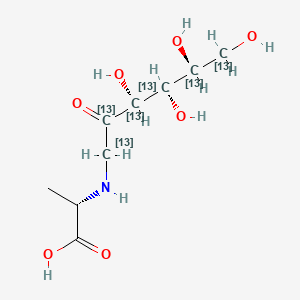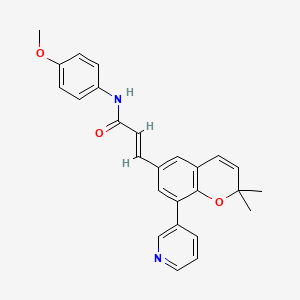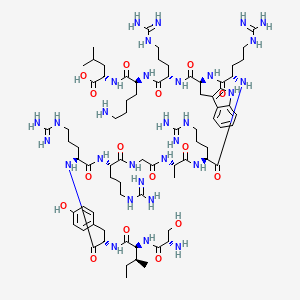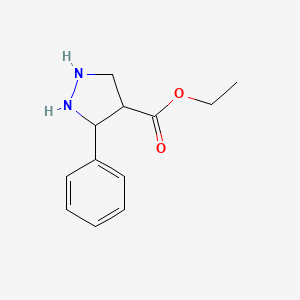![molecular formula C10H14N2O4 B12369143 1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12369143.png)
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Sanilvudine can be synthesized through various methods. One common route involves the protection of (S)-(+)-gamma-(hydroxymethyl)-gamma-butyrolactone with tert-butyldiphenylsilyl chloride to form an ether derivative. This is followed by conversion to a seleno derivative using lithium hexamethyldisilazide and trimethylchlorosilane in tetrahydrofuran, and subsequent reaction with phenylselenylbromide . Reduction with diisobutylaluminum hydride in toluene and acetylation yields an intermediate, which is then reacted with thymine and trimethylsilyltriflate in dichloroethane to afford the final product .
Industrial Production Methods: Industrial production of sanilvudine typically involves large-scale synthesis using similar routes as described above, with optimization for yield and purity. The process includes protection and deprotection steps, selective reductions, and coupling reactions under controlled conditions to ensure high efficiency and minimal by-products .
化学反応の分析
Types of Reactions: Sanilvudine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can be performed using agents like diisobutylaluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nucleoside moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in pyridine.
Reduction: Diisobutylaluminum hydride in toluene.
Substitution: Trimethylsilyltriflate in dichloroethane.
Major Products: The major products formed from these reactions include various protected and deprotected intermediates, as well as the final active pharmaceutical ingredient, sanilvudine .
科学的研究の応用
Sanilvudine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of nucleoside analogs and their synthesis.
Biology: Employed in research on viral replication mechanisms and the development of antiviral therapies.
Industry: Utilized in the pharmaceutical industry for the production of antiretroviral medications.
作用機序
Sanilvudine exerts its effects by inhibiting the activity of the HIV-1 reverse transcriptase enzyme. It is phosphorylated to active metabolites that compete for incorporation into viral DNA. These metabolites act as chain terminators of DNA synthesis, preventing the formation of the 5’ to 3’ phosphodiester linkage essential for DNA chain elongation, thereby terminating viral DNA growth .
類似化合物との比較
Zidovudine: Another NRTI used in the treatment of HIV.
Lamivudine: Used for both HIV and hepatitis B infections.
Didanosine: An NRTI with a different mechanism of incorporation into viral DNA.
Sanilvudine’s uniqueness lies in its specific inhibition of the reverse transcriptase enzyme and its effectiveness in combination therapies for HIV-1 .
特性
分子式 |
C10H14N2O4 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC名 |
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H14N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-3,6-8,13H,4-5H2,1H3,(H,11,14,15)/t6?,7-,8+/m0/s1 |
InChIキー |
ONAKHYDTKMSIOT-ZHFSPANRSA-N |
異性体SMILES |
CC1CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO |
正規SMILES |
CC1CN(C(=O)NC1=O)C2C=CC(O2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate](/img/structure/B12369085.png)



![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12369106.png)





![4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-6-bromo-1-methyl-3-nitro-1,5-naphthyridin-2-one](/img/structure/B12369131.png)
